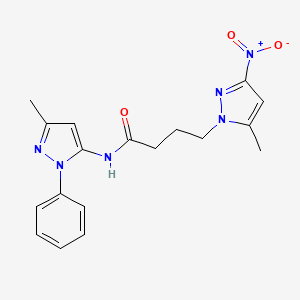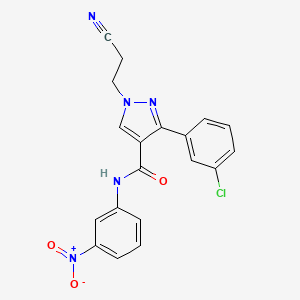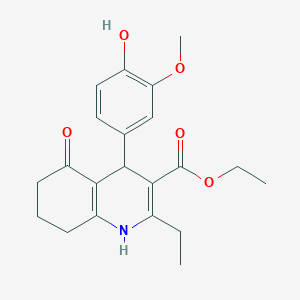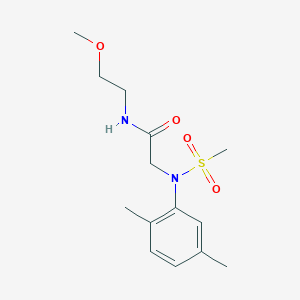![molecular formula C18H18ClNO3S B5216385 ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioester derivatives, and its unique chemical structure makes it a promising candidate for various research purposes.
作用機序
Ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate binds to the active site of FAAH and inhibits its activity. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. The activation of these receptors can have various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been found to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has also been found to have anti-inflammatory effects. In addition, ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate is its selectivity for FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. In addition, ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been shown to be stable in vitro and in vivo, which makes it a useful compound for studying the pharmacokinetics of FAAH inhibitors.
One limitation of ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the inhibition of FAAH by ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate can lead to the accumulation of other fatty acid amides, which can have their own physiological effects. This can make it difficult to interpret the results of experiments using ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate.
将来の方向性
There are several future directions for research on ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate. One area of interest is the potential use of FAAH inhibitors such as ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate for the treatment of pain and inflammation. Another area of interest is the role of endocannabinoids in neurodegenerative diseases, and the potential use of FAAH inhibitors for the treatment of these diseases. In addition, there is ongoing research on the development of more selective and potent FAAH inhibitors, which could have even greater potential for scientific research and therapeutic applications.
合成法
The synthesis of ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves the reaction of 4-chlorothiophenol with 2-bromoacetic acid ethyl ester in the presence of triethylamine to form 2-(4-chlorophenylthio)acetic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate.
科学的研究の応用
Ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH by ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate leads to an increase in the levels of endocannabinoids, which can have various physiological effects.
特性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-3-23-18(22)15-6-4-5-7-16(15)20-17(21)12(2)24-14-10-8-13(19)9-11-14/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLITMAYGQOXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)

![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)

![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)